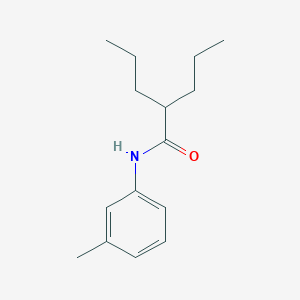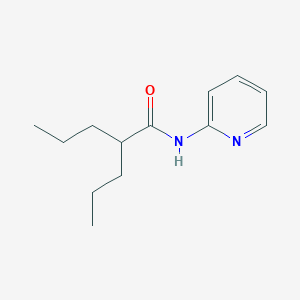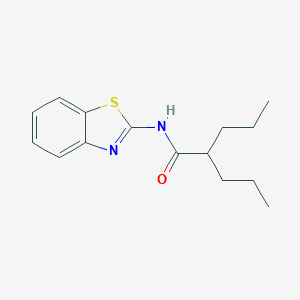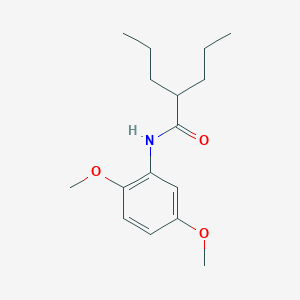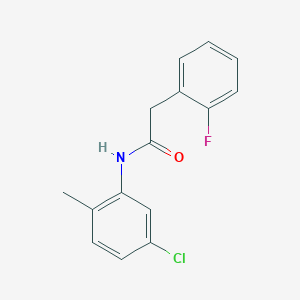
N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide is a chemical compound commonly known as CFM-2. It is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This ion channel is involved in the transmission of pain signals, making CFM-2 a promising candidate for the development of new analgesic drugs.
作用机制
CFM-2 works by selectively inhibiting the N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide ion channel, which is involved in the transmission of pain signals. The N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide channel is activated by a variety of stimuli, including heat, acid, and capsaicin (the active ingredient in chili peppers). By blocking the N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide channel, CFM-2 reduces the transmission of pain signals, leading to a reduction in pain perception.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, CFM-2 has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in animal models of inflammation. CFM-2 has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models of anxiety.
实验室实验的优点和局限性
CFM-2 has several advantages as a research tool. It is a potent and selective inhibitor of the N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide channel, making it a valuable tool for studying the role of this channel in pain and other physiological processes. CFM-2 is also relatively easy to synthesize, making it accessible to a wide range of researchers. However, CFM-2 does have some limitations. It has a relatively short half-life, meaning that it needs to be administered frequently to maintain its effects. CFM-2 also has poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on CFM-2. One area of interest is the development of new analgesic drugs based on CFM-2. Researchers are exploring ways to modify the structure of CFM-2 to improve its pharmacokinetic properties and reduce the risk of side effects. Another area of interest is the role of the N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide channel in other physiological processes, such as inflammation and anxiety. Researchers are exploring the potential of CFM-2 and other N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide inhibitors as treatments for these conditions. Finally, researchers are exploring the use of CFM-2 as a research tool to study the N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide channel and its role in pain and other physiological processes.
In conclusion, CFM-2 is a promising compound with a wide range of potential applications in the field of pain research. Its selective inhibition of the N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide channel makes it a valuable tool for studying the role of this channel in pain and other physiological processes. While CFM-2 has some limitations, researchers are exploring ways to overcome these limitations and develop new drugs and research tools based on this compound.
合成方法
The synthesis of CFM-2 is a multi-step process that involves the reaction of 5-chloro-2-methylphenol with 2-fluorobenzoyl chloride to form 5-chloro-2-methylphenyl-2-fluorobenzoate. This intermediate is then reacted with methylamine to produce N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide. The entire process can be carried out using standard laboratory equipment and reagents.
科学研究应用
CFM-2 has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in reducing pain in animal models of acute and chronic pain, including inflammatory pain, neuropathic pain, and cancer pain. CFM-2 has also been shown to have a lower risk of tolerance and dependence compared to other analgesic drugs, making it a promising candidate for the development of new pain medications.
属性
分子式 |
C15H13ClFNO |
|---|---|
分子量 |
277.72 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H13ClFNO/c1-10-6-7-12(16)9-14(10)18-15(19)8-11-4-2-3-5-13(11)17/h2-7,9H,8H2,1H3,(H,18,19) |
InChI 键 |
HSLHQKVRNHFVKU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2F |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)

![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)
![Methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate](/img/structure/B290300.png)
